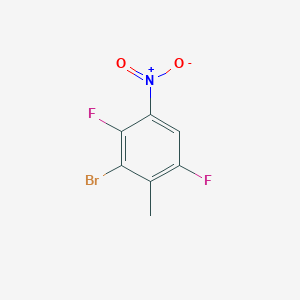

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

Vue d'ensemble

Description

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring

Méthodes De Préparation

The synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Bromination: Addition of a bromine atom to the aromatic ring.

Fluorination: Substitution of hydrogen atoms with fluorine atoms.

Methylation: Introduction of a methyl group to the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological pathways and interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene include:

1,4-Difluoro-2-methyl-5-nitrobenzene: Lacks the bromine atom, which affects its reactivity and applications.

3-Bromo-1,4-difluoro-2-methylbenzene:

The presence of both bromine and nitro groups in this compound makes it unique, providing a combination of reactivity and functionality not found in its analogs .

Activité Biologique

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features:

- Bromine (Br) : Known for enhancing lipophilicity and potential bioactivity.

- Fluorine (F) : Often increases metabolic stability and alters pharmacokinetics.

- Nitro group (NO₂) : Frequently associated with biological activity through reduction to reactive intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that may interact with cellular components such as proteins or nucleic acids. This interaction can result in various biological effects, including cytotoxicity and modulation of enzyme activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that halogenated nitrobenzenes can induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like bromine and nitro enhances cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes:

- CYP450 Enzymes : The compound acts as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity:

- Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of nitro groups is often linked to enhanced antibacterial properties due to their ability to generate reactive nitrogen species .

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cells | , |

| Enzyme Inhibition | Inhibits CYP1A2 | |

| Antimicrobial | Effective against bacteria |

Case Study 1: Anticancer Activity

A study conducted on a series of nitro-substituted benzene derivatives showed that this compound exhibited potent cytotoxicity against A431 human epidermoid carcinoma cells. The IC50 values were comparable to those of established chemotherapeutics like doxorubicin. Molecular docking studies indicated strong binding affinity to Bcl-2 protein, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Enzyme Interaction

In another investigation focusing on drug metabolism, the compound was assessed for its ability to inhibit CYP450 enzymes. Results indicated a significant reduction in enzyme activity when exposed to varying concentrations of this compound. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding its metabolic interactions .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The synthesis typically involves sequential halogenation, nitration, and functional group introduction. A hydrogenation step under atmospheric pressure using catalysts like polyvinyl chloride (PVC) in heptane has been reported for analogous brominated nitroarenes, achieving yields >90% after solvent removal . Key variables include temperature control (ambient to 60°C), solvent polarity, and catalyst loading. For nitration, regioselectivity is influenced by electron-withdrawing groups (e.g., fluorine), directing nitro groups to meta positions.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

- NMR (¹H/¹³C/¹⁹F): Fluorine substituents produce distinct splitting patterns in ¹H NMR, while ¹⁹F NMR confirms fluorine positions. For example, 2-Bromo-1-fluoro-4-nitrobenzene shows a singlet for the fluorine atom at δ -105 ppm .

- GC-MS/HPLC: Purity (>95%) is validated via GC with flame ionization detection, while LC-MS identifies fragmentation patterns (e.g., [M-Br]+ ions).

- X-ray Crystallography: Resolves ambiguities in substituent positioning, particularly for nitro and methyl groups .

Q. How do substituent positions (e.g., bromine vs. fluorine) influence the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Question

The electron-withdrawing nitro group activates the ring for substitution, but steric hindrance from the methyl group and fluorine’s ortho/para-directing effects create regioselectivity challenges. Comparative studies show that replacing fluorine with chlorine in similar compounds reduces reaction rates by 30–40% due to decreased electrophilicity . Methodological recommendations:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Optimize temperature (80–120°C) and base strength (e.g., K₂CO₃ vs. Et₃N) to minimize side reactions.

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question

Discrepancies in antimicrobial or antitumor activity often arise from variations in substituent positioning. For instance:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | High |

| 2-Fluoro-5-nitrobenzoic acid | Low | Moderate |

| Resolution Strategy: |

- Standardize assay conditions (e.g., cell lines, MIC protocols).

- Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What methodologies are recommended for studying the regioselectivity of nitration in polyhalogenated benzene derivatives?

Advanced Research Question

Nitration regioselectivity is governed by electronic and steric factors:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature directs nitration to the meta position relative to itself.

- Steric Effects: Methyl groups hinder substitution at adjacent positions.

Experimental Design: - Use isotopic labeling (¹⁵NO₂) to track nitration pathways.

- Compare reaction outcomes in mixed acid (H₂SO₄/HNO₃) vs. acetyl nitrate systems .

Q. How can this compound be utilized in designing pharmaceutical intermediates?

Applied Research Question

The compound serves as a precursor for:

- Anticancer Agents: Nitro groups are reduced to amines for targeted therapies.

- Antimicrobials: Bromine facilitates Suzuki couplings to introduce heterocycles.

Case Study: 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid derivatives show IC₅₀ values of <10 µM against breast cancer cell lines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to mitigate inhalation risks (vapor pressure ~35 mm Hg at 25°C) .

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .

Q. How do solvent effects impact the catalytic hydrogenation of nitro groups in polyhalogenated aromatics?

Advanced Research Question

Hydrogenation efficiency depends on solvent polarity and catalyst compatibility:

- Non-polar solvents (heptane): Yield 85–90% amine products but require prolonged reaction times (20+ hours) .

- Polar solvents (ethanol): Accelerate reactions (8–12 hours) but risk over-reduction.

Recommendation: Use Pd/C or Raney Ni catalysts with H₂ gas at 1 atm for controlled reduction .

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT Calculations: Predict activation energies for Suzuki-Miyaura couplings (e.g., Br vs. I substituents).

- Molecular Dynamics (MD): Simulate solvent-catalyst interactions to optimize reaction pathways.

Validation: Compare computed vs. experimental yields for bromine-aryl couplings (R² > 0.85) .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

Applied Research Question

- Co-solvents: Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.

- Micellar Encapsulation: Employ surfactants (e.g., Tween-80) to disperse hydrophobic compounds .

Propriétés

IUPAC Name |

3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c1-3-4(9)2-5(11(12)13)7(10)6(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGTXUYQPURQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.